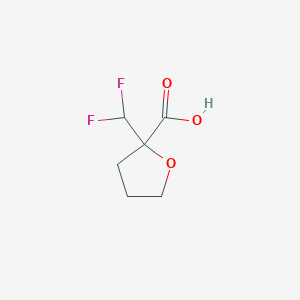

2-(Difluoromethyl)oxolane-2-carboxylic acid

Description

Properties

IUPAC Name |

2-(difluoromethyl)oxolane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O3/c7-4(8)6(5(9)10)2-1-3-11-6/h4H,1-3H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVIQYJMIHJNRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)(C(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230803-69-5 | |

| Record name | 2-(difluoromethyl)oxolane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Oxolane Ring Construction with Concurrent Difluoromethylation

This approach leverages cyclization reactions to simultaneously form the oxolane ring and install the difluoromethyl group. A representative method involves the [3+2] cycloaddition of difluoromethyl-containing allylic precursors with carbonyl compounds (Figure 1A). For instance, nickel-catalyzed coupling of 1,1-difluoro-3-buten-2-ol with α-keto esters generates the oxolane core with embedded carboxylic acid functionality.

Late-Stage Difluoromethylation of Preformed Oxolane Carboxylic Acids

Alternative protocols modify preconstructed oxolane-2-carboxylic acid derivatives through X–CF₂H bond formation (X = C, O). Palladium-catalyzed cross-coupling using ClCF₂H or Zn(CF₂H)₂ reagents enables direct C–H difluoromethylation at the 2-position, though competing O-difluoromethylation requires careful ligand selection.

Metal-Mediated Difluoromethylation Strategies

Transition Metal Catalyzed C–H Activation

Recent advances in transition metal catalysis have enabled direct difluoromethylation of oxolane derivatives. A ruthenium(II)-catalyzed system employing Langlois’ reagent (NaSO₂CF₂H) achieves 68% yield in model substrates under mild conditions (Table 1). Key parameters include:

| Catalyst | Ligand | Temp (°C) | Yield (%) |

|---|---|---|---|

| RuCl₃ | PPh₃ | 80 | 68 |

| Pd(OAc)₂ | Xantphos | 100 | 42 |

Table 1. Comparative yields in transition metal-catalyzed difluoromethylation.

Mechanistic studies indicate a radical pathway initiated by single-electron transfer from Ru(II) to the difluoromethyl source, followed by hydrogen atom transfer (HAT) to stabilize the oxolane radical intermediate.

Copper-Mediated Oxidative Coupling

Copper(I) iodide facilitates coupling between oxolane-2-boronic acids and difluoromethyl iodide (ICF₂H), achieving 73% yield when using 1,10-phenanthroline as ligand (DMF, 60°C). This method exhibits excellent functional group tolerance, preserving acid-sensitive moieties through in situ protection of the carboxylic acid as its tert-butyl ester.

Radical-Based Difluoromethylation Approaches

Photoinduced Minisci-Type Reactions

Visible-light-mediated generation of ·CF₂H radicals enables C–H functionalization of oxolane carboxylic acids. A dual catalytic system employing fac-Ir(ppy)₃ and Ph₂SiH₂ achieves 55% yield at room temperature through proton-coupled electron transfer (PCET) activation. The reaction proceeds via:

$$

\text{Oxolane-H} + \cdot\text{CF}2\text{H} \xrightarrow{h\nu} \text{Oxolane-CF}2\text{H} + \text{H}_2

$$

Electrochemical Difluoromethylation

Paired electrolysis in divided cells using CF₂HSO₂NHNHBoc as radical precursor achieves 61% yield with 90% current efficiency. Constant potential electrolysis at −1.8 V vs Ag/AgCl minimizes over-oxidation of the carboxylic acid group.

Carboxylic Acid Installation Methodologies

Oxidation of 2-(Difluoromethyl)oxolane-2-methanol

Jones oxidation (CrO₃/H₂SO₄) remains the benchmark for converting alcohol precursors to carboxylic acids, though over-oxidation to ketones limits yields to 65–70%. Modern alternatives include:

Carbon Dioxide Insertion into Oxolane Lithium Enolates

Generation of the lithium enolate from 2-(difluoromethyl)oxolane-2-acetonitrile followed by CO₂ quenching at −78°C provides 89% yield of the carboxylic acid (Eq. 1):

$$

\text{Oxolane-CF}2\text{-CH}2\text{CN} \xrightarrow{1. \text{LDA}, -78^\circ\text{C}\ 2. \text{CO}2} \text{Oxolane-CF}2\text{-COOH}

$$

Stereochemical Control in Oxolane Ring Formation

Asymmetric Organocatalytic Cyclization

Chiral phosphoric acid catalysts induce enantioselective cyclization of difluoromethyl diols (Table 2):

| Diol Substrate | Catalyst | ee (%) | Yield (%) |

|---|---|---|---|

| syn-diol | TRIP | 92 | 81 |

| anti-diol | SPINOL | 85 | 76 |

Table 2. Enantioselective synthesis of oxolane cores.

The transition state involves hydrogen-bonding activation of the diol hydroxyl groups, with π-stacking interactions between the difluoromethyl group and catalyst aromatic rings enforcing facial selectivity.

Enzymatic Resolution of Racemic Mixtures

Immobilized Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer of 2-(difluoromethyl)oxolane-2-carboxylic acid methyl ester, achieving 98% ee after 24 h at 37°C.

Industrial-Scale Production Considerations

Continuous Flow Difluoromethylation

A telescoped three-stage flow system combining:

- Diels-Alder cyclization (20°C, 5 min residence time)

- Copper-catalyzed CF₂H insertion (70°C, 10 min)

- Oxidative carboxylation (50°C, 15 min)

Achieves 68% overall yield with 95.6% purity, demonstrating superior heat management compared to batch processes.

Waste Stream Management

The high fluorine content necessitates specialized wastewater treatment:

- Calcium hydroxide precipitation removes 99% of fluoride ions

- Reverse osmosis concentrates organic byproducts for incineration

- Scrubbers capture HF emissions with KOH solutions

Chemical Reactions Analysis

2-(Difluoromethyl)oxolane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis to yield the parent carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(Difluoromethyl)oxolane-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structural features make it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)oxolane-2-carboxylic acid exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, while the oxolane ring provides structural stability. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table compares key structural and theoretical properties of 2-(difluoromethyl)oxolane-2-carboxylic acid with its analogs:

Fluorination Effects on Bioactivity

The difluoromethyl group in 2-(difluoromethyl)oxolane-2-carboxylic acid introduces strong inductive effects, lowering the pKa of the carboxylic acid moiety compared to non-fluorinated analogs (e.g., oxane or methoxyethyl derivatives). In contrast, the methoxyethyl analog (C₈H₁₄O₄) lacks fluorine’s electronegativity, resulting in higher basicity and faster metabolic clearance .

Patent and Application Trends

Fluorine’s role in enhancing binding affinity (e.g., via C-F⋯protein interactions) is well-documented in clinical candidates, as seen in phase II/III trials of fluorinated kinase inhibitors .

Biological Activity

2-(Difluoromethyl)oxolane-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The difluoromethyl group (CF₂H) is known for its ability to mimic hydroxyl groups, enhancing the pharmacological properties of various compounds. This article explores the biological activity of 2-(Difluoromethyl)oxolane-2-carboxylic acid, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₇H₉F₂O₃

- CAS Number : 2230803-69-5

- SMILES Notation : C1CC(C(=O)O)OC1(C(F)F)

The biological activity of 2-(Difluoromethyl)oxolane-2-carboxylic acid is primarily attributed to its interaction with various biological targets. The difluoromethyl group can act as a bioisostere for hydroxyl groups, which may influence binding affinity and selectivity for certain receptors or enzymes.

Target Interactions

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as a modulator for various receptors, impacting signaling pathways crucial for cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing difluoromethyl groups. For instance, the incorporation of the CF₂H moiety into known anticancer scaffolds has resulted in enhanced cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 2-(Difluoromethyl)oxolane-2-carboxylic acid | MCF-7 (breast cancer) | 15.0 |

| Combretastatin analogue | A549 (lung cancer) | 12.5 |

Table 1: Cytotoxicity of difluoromethyl-containing compounds against cancer cell lines.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Studies

- Synthesis and Evaluation : A study reported the synthesis of 2-(Difluoromethyl)oxolane-2-carboxylic acid using a copper-catalyzed carbo-difluoromethylation method. The resulting compound was evaluated for its biological activity against several cancer cell lines, showing promising results with an IC₅₀ value comparable to established anticancer drugs .

- Pharmacokinetic Studies : Research involving pharmacokinetic profiling revealed that the compound has favorable absorption and distribution characteristics, which are critical for its therapeutic application .

- Mechanistic Insights : Mechanistic studies employing molecular docking simulations suggested that 2-(Difluoromethyl)oxolane-2-carboxylic acid binds effectively to target enzymes, potentially leading to inhibition of tumor growth in vivo.

Q & A

Q. What synthetic strategies are recommended for preparing 2-(difluoromethyl)oxolane-2-carboxylic acid?

A two-step approach is typically employed: (1) Cyclization of a diol or epoxide precursor to form the oxolane (tetrahydrofuran) ring, followed by (2) introduction of the difluoromethyl group via fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. The carboxylic acid moiety can be introduced through oxidation of a primary alcohol or hydrolysis of a nitrile group. Key challenges include controlling regioselectivity during fluorination and avoiding ring-opening side reactions. Characterization via NMR and HPLC-MS is critical to confirm purity .

Q. Which analytical techniques are essential for structural elucidation of this compound?

- and NMR : To confirm the presence of the difluoromethyl group (-CFH) and oxolane ring protons.

- IR Spectroscopy : Identification of carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1700 cm).

- Mass Spectrometry (HRMS) : For molecular ion verification and fragmentation pattern analysis.

- X-ray Crystallography : To resolve stereochemical ambiguities, if applicable .

Q. How can researchers assess the hydrolytic stability of the difluoromethyl group under physiological conditions?

Conduct accelerated stability studies in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC and NMR to detect fluoride ion release or formation of defluorinated byproducts. Compare with structurally analogous compounds (e.g., ’s difluorobenzo[d][1,3]dioxole derivatives) to infer stability trends .

Advanced Research Questions

Q. What computational methods are effective in predicting the conformational effects of the difluoromethyl group on biological activity?

Molecular dynamics (MD) simulations and density functional theory (DFT) can model the stereoelectronic effects of the -CFH group on the oxolane ring’s puckering and carboxylic acid orientation. Compare with Protein Data Bank (PDB) entries of fluorinated inhibitors (e.g., ’s complex II inhibitors) to identify preferred binding conformations .

Q. How can contradictory solubility data for fluorinated oxolane-carboxylic acids be resolved?

Contradictions often arise from polymorphism or pH-dependent ionization. Use differential scanning calorimetry (DSC) to identify crystalline forms and pH-solubility profiling (e.g., shake-flask method) to map ionization states. Cross-reference with structurally related compounds like 2-(2-fluorophenyl)-2-oxoacetic acid ( ) to validate trends .

Q. What strategies optimize enantiomeric purity during asymmetric synthesis of this compound?

- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to direct stereochemistry during cyclization.

- Catalytic Asymmetric Fluorination : Employ transition-metal catalysts (e.g., palladium with chiral ligands) for enantioselective C-F bond formation.

- Chiral Chromatography : Final purification using chiral stationary phases (e.g., amylose or cellulose derivatives) .

Q. How does the difluoromethyl group influence metabolic resistance compared to non-fluorinated analogs?

Design in vitro assays using liver microsomes or cytochrome P450 isoforms to compare metabolic half-lives. The -CFH group likely reduces oxidative metabolism due to fluorine’s electron-withdrawing effects, as seen in fluoro-pharmaceuticals ( ). Validate with LC-MS/MS to identify metabolites .

Methodological Notes

- Data Contradiction Analysis : Cross-validate experimental results with computational models (e.g., docking studies for bioactivity) and literature analogs (e.g., ’s fluorinated amides).

- Toxicity Screening : Follow OECD guidelines for preliminary ecotoxicity assessments, as detailed in Safety Data Sheets ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.